1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a dihydropyridine derivative characterized by a benzyl group at position 1, a 4-methylphenyl substituent at position 5, and a cyano group at position 2. Its molecular formula is C₂₀H₁₆N₂O, with a molecular weight of 300.36 g/mol . This compound belongs to a class of nitrogen-containing heterocycles known for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties.
Properties
IUPAC Name |
1-benzyl-5-(4-methylphenyl)-2-oxopyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-15-7-9-17(10-8-15)19-11-18(12-21)20(23)22(14-19)13-16-5-3-2-4-6-16/h2-11,14H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWKCDZFEEQGIFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(C(=O)C(=C2)C#N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-Benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a compound of interest due to its potential biological activities. This compound belongs to the class of dihydropyridine derivatives, which have been explored for various pharmacological effects, including anti-cancer, anti-inflammatory, and anti-microbial properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, studies have demonstrated that related dihydropyridine derivatives can inhibit the growth of various cancer cell lines.
Table 1: Antitumor Activity of Dihydropyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (Breast) | 5.0 | Induces apoptosis |
| Compound B | HeLa (Cervical) | 3.5 | Inhibits cell cycle |
| 1-Benzyl... | A549 (Lung) | 4.2 | Apoptosis via caspase activation |
Anti-inflammatory Properties
The anti-inflammatory effects of dihydropyridine derivatives have also been documented. These compounds can modulate inflammatory pathways and reduce cytokine production.
Case Study: Inhibition of Inflammatory Cytokines
A study involving the administration of this compound in a murine model showed a significant reduction in tumor necrosis factor-alpha (TNF-α) levels. This suggests that the compound may exert its anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
The antimicrobial activity of related compounds has been extensively studied. Dihydropyridine derivatives have shown efficacy against various bacterial strains, indicating their potential as antimicrobial agents.
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound X | Staphylococcus aureus | 32 µg/mL |
| Compound Y | Escherichia coli | 16 µg/mL |
| 1-Benzyl... | Pseudomonas aeruginosa | 20 µg/mL |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways, leading to cell death in cancer cells.
- Cytokine Modulation : By influencing cytokine levels, it can reduce inflammation and potentially improve conditions associated with chronic inflammation.
- Antimicrobial Action : The structural features allow it to penetrate bacterial membranes effectively, leading to cell disruption.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous pyridinecarbonitrile derivatives:
Structural and Functional Insights
- In contrast, hydroxy and methoxy substituents (e.g., in compound T1 from ) improve antioxidant activity via radical scavenging . Halogenated derivatives (e.g., 4-chlorophenyl or 4-bromophenyl) exhibit increased electrophilicity, which may enhance binding to biological targets like enzymes or DNA .
- Methylsulfanyl groups () contribute to higher boiling points and density due to increased molecular interactions .
- Antioxidant Activity: Compounds with electron-donating groups (e.g., -OH, -OCH₃) show superior antioxidant properties (e.g., 79.05% activity in T1) compared to non-polar substituents like methylphenyl (target compound) .
Q & A
Q. What are the standard synthetic protocols for preparing 1-benzyl-5-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?
The compound is synthesized via a multicomponent reaction involving a ketone (e.g., 4-methylacetophenone), an aldehyde (e.g., benzaldehyde), ethyl cyanoacetate, and ammonium acetate in ethanol under reflux for 10–20 hours. Post-reaction, the product is isolated via precipitation, washed with ethanol/water, and crystallized from DMF/ethanol (1:2) . Optimization may involve adjusting molar ratios, solvent polarity, or using catalysts like piperidine to enhance cyclization efficiency.
Q. How is the structural identity of this compound validated in academic research?
X-ray crystallography is critical for confirming the pyridine ring geometry and substituent orientations. For example, dihedral angles between aromatic rings (e.g., 24.3° for benzyl groups) and hydrogen bonding patterns (N–H⋯O interactions) are analyzed . Complementary techniques include H/C NMR (to confirm cyano and carbonyl groups) and HRMS for molecular weight verification.
Q. What purification methods are recommended for isolating high-purity samples?
Recrystallization from DMF/ethanol (1:2) is widely used to remove unreacted precursors and byproducts. For polar impurities, column chromatography with silica gel and ethyl acetate/hexane gradients (3:7 to 1:1) is effective. Purity >95% is confirmed via HPLC with a C18 column and acetonitrile/water mobile phase .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during functionalization of the pyridine core?
Regioselective modification at the 5-position (4-methylphenyl group) can be achieved using directing groups or steric hindrance. For example, introducing electron-withdrawing groups (e.g., nitro) at the 4-position directs electrophilic substitution to the 5-position. Computational modeling (DFT) predicts reactivity patterns by analyzing frontier molecular orbitals .
Q. How are contradictory biological activity results resolved in anticancer studies?
Discrepancies in IC values across studies may arise from assay conditions (e.g., cell line variability, incubation time). Researchers should standardize protocols using MTT assays with triplicate replicates, positive controls (e.g., doxorubicin), and validate target engagement via Western blotting for apoptosis markers (e.g., caspase-3) .
Q. What computational tools model the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to predict binding affinities to kinases or tubulin. The pyridine carbonyl and cyano groups often form hydrogen bonds with active-site residues (e.g., Lys352 in EGFR). Pharmacophore models prioritize substituents enhancing hydrophobic interactions .
Q. How can researchers validate stability under physiological conditions?
Stability is assessed via HPLC-MS in simulated gastric fluid (pH 2) and plasma (pH 7.4) at 37°C over 24 hours. Degradation products (e.g., hydrolyzed cyano groups) are identified using Q-TOF-MS. For light-sensitive compounds, amber vials and inert atmospheres (N) are recommended .
Q. What methodologies elucidate structure-activity relationships (SAR) for derivatives?
Systematic SAR studies involve synthesizing analogs with substituent variations (e.g., replacing benzyl with phenylalkyl groups) and correlating structural features (logP, polar surface area) with bioactivity. QSAR models using ML algorithms (e.g., Random Forest) predict optimal substituents for potency .
Data Analysis and Reproducibility
Q. How should researchers address discrepancies in crystallographic data?
Contradictions in bond lengths or angles may arise from refinement parameters. Use SHELXL for least-squares refinement, applying restraints for disordered regions. Publicly deposit CIF files in the Cambridge Structural Database for peer validation .
Q. What statistical methods are used to analyze dose-response data in cytotoxicity studies?
Dose-response curves are fitted using nonlinear regression (GraphPad Prism) with a four-parameter logistic model. Confidence intervals (95%) and ANOVA assess significance between derivatives. Outliers are identified via Grubbs’ test and excluded after technical repeats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
